Product packaging for 4-Methoxy-5-methylpyrimidin-2-amine(Cat. No.:)

4-Methoxy-5-methylpyrimidin-2-amine

Cat. No.: B11776833
M. Wt: 139.16 g/mol
InChI Key: YLOYCROMJUCMKB-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylpyrimidin-2-amine (CAS 23368-84-5) is a high-purity pyrimidine derivative serving as a valuable synthetic building block in medicinal chemistry and drug discovery research. The 2-aminopyrimidine scaffold is a privileged structure in drug design, known as a "heterocyclic guanidine moiety," and is a core component in numerous biologically active compounds and natural products . This specific substituted aminopyrimidine is utilized in sophisticated synthetic routes, including palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, to create novel N -arylpyrimidin-2-amine derivatives for pharmacological screening . Researchers employ this compound in the development of potential therapeutic agents due to the known versatility of the 2-aminopyrimidine motif. This scaffold demonstrates a wide range of biological and pharmacological activities, including enzyme inhibitory activity against various kinases, antifungal properties, and potential as an inhibitor for N-type Ca-channels and endothelin receptors . As a substituted pyrimidine, it is part of a class of compounds extensively studied using advanced techniques including FTIR, FT-Raman, and UV-Vis spectroscopy, and quantum chemical calculations to understand its structural and electronic properties . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B11776833 4-Methoxy-5-methylpyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-methoxy-5-methylpyrimidin-2-amine

InChI

InChI=1S/C6H9N3O/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3,(H2,7,8,9)

InChI Key

YLOYCROMJUCMKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1OC)N

Origin of Product

United States

Chemical Reactivity, Mechanistic Insights, and Derivatization of 4 Methoxy 5 Methylpyrimidin 2 Amine

Intrinsic Reactivity of the Pyrimidine (B1678525) Nucleus and Substituents

The reactivity of the 4-Methoxy-5-methylpyrimidin-2-amine is a composite of the electronic properties of the pyrimidine ring and the attached amino, methoxy (B1213986), and methyl groups. The pyrimidine ring is inherently electron-deficient, which influences its reaction pathways. wikipedia.org

Regioselective Reactions of Aminopyrimidines

The positions on the pyrimidine ring exhibit varied reactivity. The 2-, 4-, and 6-positions are electron-deficient, making them susceptible to nucleophilic attack. wikipedia.org Conversely, the 5-position is less electron-deficient and is the preferred site for electrophilic substitution. wikipedia.org In the case of aminopyrimidines, the amino group, being an activating group, directs electrophiles to the 5-position. However, the interplay of multiple substituents can lead to complex regiochemical outcomes. For instance, in electrophilic nitrosation reactions of 4,6-disubstituted pyrimidines, a delicate balance between the electronic nature of the substituents at C-4 and C-6 determines the reaction's progress. researchgate.netresearchgate.net The presence of an aryl or two alkyl groups on the amino moiety can hinder the reaction, even with another activating group present. researchgate.netresearchgate.net

In nucleophilic substitution reactions, the regioselectivity is also prominent. For instance, in nucleophilic aromatic substitution on pyrimidines with leaving groups at C-2 and C-4, the reaction generally favors substitution at the C-4 position. stackexchange.com This preference can be explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) coefficient is higher on C4 than on C2. stackexchange.com This indicates that the C-4 position is more electrophilic and thus more receptive to nucleophilic attack. The stability of the Meisenheimer intermediate formed during the reaction also plays a role in determining the regioselectivity. stackexchange.com

Reaction Type Favored Position Influencing Factors
Electrophilic SubstitutionC-5Activating groups (e.g., amino), electronic nature of other substituents. wikipedia.orgresearchgate.netresearchgate.net
Nucleophilic SubstitutionC-4 > C-2Higher LUMO coefficient at C-4, stability of the Meisenheimer intermediate. stackexchange.com

Oxidation and Reduction Pathways of Pyrimidine Amine and Methoxy Groups

The pyrimidine nucleus and its substituents can undergo both oxidation and reduction reactions. The pyrimidine ring itself is susceptible to reduction, more so than pyridine, due to its lower aromaticity. researchgate.net Catalytic hydrogenation can lead to the formation of tetrahydropyrimidine. wikipedia.org

Oxidation of pyrimidine derivatives can occur at various sites. The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). semanticscholar.org However, the pyrimidine nucleus can be prone to hydrolysis and ring-opening under these conditions, which may lower the yield of the N-oxide. semanticscholar.org Alkyl substituents on the pyrimidine ring can be oxidized to carboxylic acids. researchgate.net For instance, alkyl-substituted pyrimidines undergo oxidation in the presence of potassium permanganate (B83412) (KMnO4) to form the corresponding carboxylic acid. researchgate.net

Influence of Substituent Positioning on Pyrimidine Reactivity

The position of substituents on the pyrimidine ring profoundly influences its chemical reactivity and, consequently, its biological activity. nih.gov The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—and their position relative to the ring nitrogens and other substituents dictate the molecule's behavior in chemical reactions. researchgate.netnih.gov

For example, in electrophilic substitution reactions, the presence of activating groups like amino and methoxy groups at positions 2 and 4 enhances the reactivity of the C-5 position. The methyl group at C-5, being a weak activating group, further influences the electron density of the ring. The combined effect of these substituents in this compound makes the molecule susceptible to a range of chemical transformations.

In nucleophilic substitution reactions, the presence of an electron-withdrawing group can facilitate the displacement of a leaving group. The relative positioning of the substituent and the leaving group is crucial. An electron-withdrawing group para to a leaving group generally has a more pronounced activating effect than one in the ortho position. stackexchange.com

Substituent Electronic Effect Influence on Reactivity
Amino (-NH2)Electron-donating, ActivatingDirects electrophilic substitution to the 5-position. wikipedia.org
Methoxy (-OCH3)Electron-donating, ActivatingEnhances the electron density of the ring, influencing reaction rates. frontiersin.org
Methyl (-CH3)Electron-donating, Weakly ActivatingModulates the electron density of the ring.

Investigation of Intermolecular Interactions and Complex Formation

The presence of heteroatoms (nitrogen and oxygen) and the aromatic pyrimidine ring in this compound allows it to participate in various intermolecular interactions, leading to the formation of complexes.

Proton Transfer Complexation Studies

The basic nitrogen atoms in the pyrimidine ring and the amino group can act as proton acceptors, forming proton transfer complexes with proton donors. The formation of these complexes can be studied using spectroscopic techniques such as FT-IR and 1H NMR. cu.edu.egnih.gov In such complexes, a proton is transferred from an acidic molecule to one of the basic centers of the aminopyrimidine derivative. cu.edu.eg This interaction is often characterized by the appearance of a new, broad absorption band in the IR spectrum corresponding to the N+-H stretching mode. cu.edu.eg The stability of these complexes is influenced by the basicity of the aminopyrimidine and the acidity of the proton donor.

Charge Transfer Complex Investigations with Electron Acceptors

The electron-rich pyrimidine ring in this compound, further enriched by the electron-donating amino and methoxy groups, can act as an electron donor in the formation of charge-transfer (CT) complexes with electron-acceptor molecules. wikipedia.org These complexes are formed through the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. cu.edu.eg This interaction results in the formation of a new absorption band in the electronic spectrum, known as the charge-transfer band. cu.edu.eg

The formation and stability of these CT complexes depend on the ionization potential of the donor and the electron affinity of the acceptor. cu.edu.eg A variety of electron acceptors, such as polynitro aromatic compounds, can form CT complexes with aminopyrimidine derivatives. cu.edu.eg The interaction in these complexes is primarily of the π-π* type, but n-π* transitions and hydrogen bonding can also play a role, depending on the specific donor and acceptor molecules involved. cu.edu.eg

Complex Type Interaction Key Features
Proton TransferProton transfer from an acid to a basic site on the aminopyrimidine.Formation of N+-H bond, new broad IR absorption band. cu.edu.eg
Charge TransferElectron transfer from the electron-rich pyrimidine ring to an electron acceptor.Formation of a charge-transfer band in the electronic spectrum. cu.edu.eg

Information Not Available

Following a comprehensive search of scientific databases and literature, detailed research findings specifically concerning the coordination chemistry and mechanistic pathways of substitution reactions for the compound This compound are not available.

The performed searches for the target compound, including by its CAS number (1073-45-6), did not yield specific studies on its interaction with metal centers or detailed mechanistic investigations of its substitution reactions.

The available literature focuses on:

General synthesis and reactivity of the broader class of 2-aminopyrimidines.

Coordination chemistry of structurally related, but different, pyrimidine-based ligands.

Mechanistic studies of nucleophilic substitution on other aromatic and heteroaromatic systems, which cannot be directly extrapolated to the specific reactivity of this compound.

Due to the lack of specific scientific data for this compound in the requested areas, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Creating content would require speculation and extrapolation from other compounds, which would not meet the required standards of scientific accuracy for the specified molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 5 Methylpyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C)

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-methoxy-5-methylpyrimidin-2-amine, distinct signals are expected for the protons of the amino (-NH₂), methoxy (B1213986) (-OCH₃), methyl (-CH₃), and pyrimidine (B1678525) ring protons. Based on data from analogous compounds like 2-amino-6-methylpyridine, the following assignments can be predicted: nih.govchemicalbook.com

Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 4.5-5.5 ppm. chemicalbook.com The chemical shift and broadness of this peak are often influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Ring Proton (C6-H): A singlet corresponding to the lone proton on the pyrimidine ring is expected. Its chemical shift would likely appear downfield, influenced by the electronegativity of the adjacent nitrogen atoms.

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm, a characteristic region for methoxy groups attached to an aromatic system.

Methyl Protons (-CH₃): A singlet for the methyl group protons is predicted to appear further upfield, typically in the range of δ 2.2-2.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework. For this compound, distinct resonances are expected for each carbon atom. Analysis of related structures like 2-amino-4-chloro-6-methoxypyrimidine (B129847) suggests the following approximate chemical shifts: researchgate.netnih.gov

C2 (attached to -NH₂ and two N atoms): This carbon is expected to be significantly deshielded, appearing in the δ 160-165 ppm region.

C4 (attached to -OCH₃): This carbon would also be downfield, likely around δ 170 ppm, due to the electronegative oxygen atom.

C5 (attached to -CH₃): The chemical shift for this carbon would be influenced by the attached methyl group and its position in the ring.

C6: This carbon, bonded to a hydrogen atom, would appear at a chemical shift typical for pyrimidine ring carbons.

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm is characteristic for the methoxy carbon. researchgate.net

Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield, typically below δ 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-NH₂~4.5 - 5.5 (broad s)-
C6-H~7.8 - 8.2 (s)~155
-OCH₃~3.8 - 4.0 (s)~55
-CH₃~2.2 - 2.5 (s)~18 - 24
C2-~162
C4-~170
C5-~110

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides critical information about the functional groups present in a molecule and their bonding environment. researchgate.net These methods are complementary and, when used together, offer a comprehensive vibrational profile.

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking). For this compound, characteristic absorption bands are predicted based on studies of similar molecules like 2-amino-4-chloro-6-methoxypyrimidine. researchgate.netahievran.edu.tr

N-H Stretching: The amino group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring vibrations are complex and appear in the 1400-1650 cm⁻¹ region. These are often coupled and provide a fingerprint for the heterocyclic system.

N-H Bending: The scissoring vibration of the amino group is expected around 1600-1650 cm⁻¹. mdpi.com

C-O Stretching: The C-O stretching of the methoxy group is typically strong and appears in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Raman Spectroscopy

Raman spectroscopy involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The pyrimidine ring breathing modes and C-C skeletal vibrations, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum. This makes it a valuable complementary technique for confirming the heterocyclic core structure. researchgate.net

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Asymmetric & Symmetric Stretch3300 - 3500FTIR
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aliphatic C-H Stretch2850 - 2980FTIR, Raman
N-H Bend (Scissoring)1600 - 1650FTIR
C=N / C=C Ring Stretch1400 - 1650FTIR, Raman
Asymmetric C-O-C Stretch1200 - 1300FTIR
Symmetric C-O-C Stretch1000 - 1050FTIR
Ring Breathing Mode~800Raman

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₆H₉N₃O), the molecular weight is 139.16 g/mol . The molecular ion peak ([M]⁺) would be expected at m/z 139. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.

The fragmentation pattern can be predicted based on the known behavior of amines and ethers. Data from the closely related 2-amino-4-methoxy-6-methylpyrimidine (B1269087) provides a reliable model for the expected fragmentation pathways. chemicalbook.com

Loss of a Methyl Radical: A common fragmentation for methoxy groups is the loss of a methyl radical (•CH₃, 15 Da), leading to a significant fragment ion at m/z 124 ([M-15]⁺).

Loss of Formaldehyde (B43269): Ethers can also undergo rearrangement and lose a neutral molecule of formaldehyde (CH₂O, 30 Da), which would result in a fragment at m/z 109 ([M-30]⁺).

Loss of HCN: Pyrimidine rings can fragment via the loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen-containing heterocycles.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zProposed FragmentDescription
139[C₆H₉N₃O]⁺Molecular Ion ([M]⁺)
124[M - CH₃]⁺Loss of a methyl radical from the methoxy group
111[M - CO]⁺ or [M - N₂H₂]⁺Loss of carbon monoxide or diazene
109[M - CH₂O]⁺Loss of formaldehyde from the methoxy group

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Packing

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a crystal structure for this compound is not publicly documented, extensive studies on related aminopyrimidines provide a clear picture of the expected structural motifs. iucr.orgmdpi.comiucr.org

The most significant feature in the solid-state packing of aminopyrimidines is the formation of intermolecular hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the ring nitrogen atoms act as acceptors. This typically leads to the formation of robust, centrosymmetric dimers through a pair of N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.com This motif is a highly stable and common feature in the crystal engineering of aminopyrimidines.

The planarity of the pyrimidine ring and the orientation of the methoxy and methyl substituents would also be determined. The methoxy group may lie in the plane of the pyrimidine ring to maximize conjugation or be slightly twisted out of the plane. These interactions govern the bulk properties of the material, such as melting point and solubility. sigmaaldrich.com

Table 4: Expected Hydrogen Bonding Parameters from X-ray Crystallography

InteractionDonor-AcceptorTypical Distance (Å)Significance
Intermolecular H-BondN-H ··· N (ring)2.9 - 3.2Forms stable R²₂(8) dimers, controls crystal packing

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Stoichiometry

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds, the most important transitions are π → π* and n → π*.

Studies on analogous compounds like 2-amino-4-chloro-6-methoxypyrimidine and 2-amino-4-methoxypyrimidine (B89509) show characteristic absorption bands in the 200-400 nm range. researchgate.netahievran.edu.trbiosynth.com

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons in the pyrimidine ring's π-system. They are expected to appear as strong bands between 220 and 300 nm.

n → π Transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen or oxygen atoms) into anti-bonding π* orbitals. They usually appear as a shoulder or a weaker band at longer wavelengths, often above 300 nm.

The position and intensity of these bands are sensitive to the solvent polarity, pH, and substitution pattern on the pyrimidine ring. This technique is also useful for studying complex formation, as the coordination of metal ions to the pyrimidine can cause significant shifts in the absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Electronic TransitionPredicted λₘₐₓ (nm)Relative Intensity
π → π~230 - 250High
π → π~280 - 300Medium
n → π*>300Low (may appear as a shoulder)

Computational Chemistry and Theoretical Modeling of 4 Methoxy 5 Methylpyrimidin 2 Amine and Its Interactions

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems. It offers a balance between accuracy and computational cost, making it an ideal tool for investigating the electronic structure and reactivity of medium-sized organic molecules like 4-Methoxy-5-methylpyrimidin-2-amine. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic energies. nih.gov

In a study on the closely related compound, 2-amino-4-methoxy-6-methylpyrimidine (B1269087), DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set were employed to determine its optimized geometry and vibrational spectra. nih.gov Similar calculations for this compound would provide a detailed picture of its three-dimensional structure and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized on the electron-rich amino group and the pyrimidine (B1678525) ring, while the LUMO would be distributed over the pyrimidine ring. The energy of these orbitals and their gap can be calculated using DFT, providing a quantitative measure of the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Pyrimidine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Amino-4-methoxypyrimidine (B89509)-6.54-1.235.31
This compound (Expected)-6.48-1.155.33
2-Chloropyrimidine-7.89-2.455.44

Note: The data for this compound is a representative expectation based on related structures.

Theoretical Investigation of Reaction Pathways and Transition States

DFT can also be used to map out the potential energy surface of a chemical reaction, allowing for the theoretical investigation of reaction pathways and the identification of transition states. researchgate.net This is particularly useful in understanding the mechanisms of reactions involving this compound, such as its synthesis or its interaction with biological targets. By calculating the energies of reactants, products, and intermediates, as well as the activation energies associated with transition states, the most favorable reaction pathway can be determined.

For instance, in the synthesis of pyrimidine derivatives, computational studies can elucidate the energetics of the cyclization step, helping to optimize reaction conditions for higher yields. researchgate.net

Quantum Chemical Descriptors for Molecular Interactions

To understand the subtle forces that govern molecular interactions, a range of quantum chemical descriptors are employed. These tools provide a deeper understanding of bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.org QTAIM analysis can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). uni-rostock.de

For this compound, QTAIM analysis would involve locating the bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bonds within the molecule and its interactions with other molecules. For example, the analysis of the N-H...O hydrogen bonds that could be formed by the amino group would provide quantitative information about their strength.

Table 2: Representative QTAIM Parameters for Covalent and Non-Covalent Bonds

Bond TypeElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Interpretation
C-N (in pyrimidine ring)0.25 - 0.35< 0Shared-shell (covalent)
N-H...O (hydrogen bond)0.01 - 0.04> 0Closed-shell (hydrogen bond)
C-H...π (weak interaction)< 0.01> 0Closed-shell (van der Waals)

Note: The values presented are typical ranges for such interactions.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plot Analysis

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative that is used to identify and visualize non-covalent interactions (NCIs). chemtools.orgwikipedia.org An NCI plot is a 3D visualization of these interactions, where different types of interactions are color-coded. Typically, blue indicates strong attractive interactions like hydrogen bonds, green represents weak van der Waals interactions, and red signifies repulsive steric clashes. wikipedia.orgresearchgate.net

An RDG-NCI analysis of this compound would reveal the regions of the molecule involved in non-covalent interactions. This would be particularly insightful for understanding how the molecule might bind to a biological receptor, highlighting the key interactions that contribute to its binding affinity. The analysis would likely show hydrogen bonding potential from the amino group and the methoxy (B1213986) oxygen, as well as van der Waals interactions involving the methyl group and the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Pyrimidine Research

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and medicinal chemistry. QSAR models attempt to correlate the biological activity of a series of compounds with their physicochemical properties or theoretical descriptors. nih.gov For pyrimidine derivatives, which are known to exhibit a wide range of biological activities, QSAR can be instrumental in designing new and more potent analogs. rsc.org

A QSAR study on a series of pyrimidine-based compounds, including this compound, would involve calculating a variety of molecular descriptors. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume, surface area), and lipophilic descriptors (e.g., logP). These descriptors would then be used to build a mathematical model that can predict the biological activity of new, unsynthesized pyrimidine derivatives. This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Table 3: Commonly Used Descriptors in QSAR Studies of Pyrimidine Derivatives

Descriptor TypeExamples
Electronic HOMO/LUMO energies, Dipole moment, Partial atomic charges
Steric Molecular weight, Molar refractivity, Molecular volume, Surface area
Topological Connectivity indices, Wiener index, Balaban index
Thermodynamic Heat of formation, Solvation energy

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a powerful computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. In the context of this compound, molecular docking simulations can provide critical insights into its potential biological targets and the specific molecular interactions that govern its binding affinity.

While comprehensive, publicly available research focusing exclusively on the molecular docking of this compound is limited, the principles of such studies can be outlined based on the analysis of structurally similar pyrimidine derivatives. These studies typically involve the preparation of the ligand (this compound) and the target protein, followed by the docking process using specialized software, and finally, the analysis of the resulting binding poses and interactions.

The process begins with the three-dimensional structure of this compound, which can be generated and optimized using computational chemistry software. The target protein's structure is typically obtained from a protein databank. The docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. Each of these poses is scored based on a scoring function that estimates the binding free energy.

The output of a molecular docking simulation provides valuable data that can be tabulated for analysis. A typical data table from such a study would include the docking score or binding energy, which is an estimation of the binding affinity of the ligand for the protein. Lower binding energies generally indicate a more stable and favorable interaction.

Furthermore, a detailed analysis of the top-ranking docking poses reveals the specific types of molecular interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions are crucial for the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the methoxy group, the methyl group, and the amine group on the pyrimidine ring would be of particular interest in forming these interactions.

For instance, the amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The methyl group and the pyrimidine ring itself can participate in hydrophobic and van der Waals interactions with nonpolar residues in the binding site.

A hypothetical data table summarizing the findings of a molecular docking study of this compound against a putative protein target might look like the following:

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Protein Kinase X-8.5Lys72, Glu91Hydrogen Bond
Val53, Leu135Hydrophobic
Asp145Electrostatic
Dihydrofolate Reductase-7.9Ile7, Phe31Hydrophobic
Arg70Hydrogen Bond
Ser59van der Waals

Such detailed research findings from molecular docking simulations are pivotal for understanding the ligand-target recognition process of this compound. They can guide the rational design of more potent and selective derivatives by suggesting modifications to the ligand structure that could enhance its binding affinity and specificity for a particular biological target. These computational predictions, however, necessitate experimental validation through in vitro and in vivo studies to confirm the biological activity.

Structure Activity Relationship Sar Studies of 4 Methoxy 5 Methylpyrimidin 2 Amine Derivatives in Biological Systems

Rational Design Principles for Modulating Biological Interactions

The design of biologically active molecules based on the pyrimidine (B1678525) scaffold is a highly rational process, leveraging established principles to optimize interactions with target proteins. The 2-aminopyrimidine (B69317) unit is a well-known "hinge-binder" motif, particularly effective in the design of kinase inhibitors. This is because the N1 and the exocyclic 2-amino group of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov

Scientists employ several key strategies to refine the biological activity of these derivatives:

Scaffold Hopping: This strategy involves replacing a known active core with a different, often novel, scaffold while retaining key binding interactions. For instance, a known inhibitor's core can be replaced with an aminopyrimidine structure to discover new inhibitors with improved properties, such as Polo-like kinase 4 (PLK4) inhibitors. nih.gov

Targeted Substitutions: Based on the topology of the target's binding pocket, specific substituents are introduced to the pyrimidine core. Aromatic moieties can be added to interact with aromatic amino acids in the active site through π-π stacking, while flexible alkyl linkers can bridge different regions of the binding pocket. researchgate.net

Structure-Based and Computer-Aided Design: Molecular docking studies are frequently used to predict how a designed molecule will fit into a target's active site. This allows for the virtual screening of potential modifications and helps rationalize observed SAR data, guiding the synthesis of more potent and selective compounds. nih.gov For example, the design of third-generation EGFR inhibitors combines a covalent warhead with a pyrimidine core to enable stronger binding and irreversible inhibition of kinase activity. mdpi.com

Impact of Substituent Modifications on Biological Target Engagement

The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on the pyrimidine ring are not mere decorations; they play a significant role in defining the pharmacological profile of the molecule. Their size, electronics, and lipophilicity influence potency, selectivity, and metabolic stability.

Methoxy Group: The substitution of a methoxy group, or a slightly larger ethoxy group, can enhance selectivity for the target enzyme. In the development of Monopolar Spindle 1 (MPS1) inhibitors, switching from a methoxy to an ethoxy group on an associated phenyl ring led to a significant increase in selectivity. nih.gov In other contexts, such as thieno[2,3-d]pyrimidine (B153573) derivatives, the presence of multiple methoxy groups was correlated with high cytotoxicity. nih.gov The 2-methoxybenzoyl group at the C5 position of a diaminopyrimidine core has also been identified as a critical structural feature for cyclin-dependent kinase (CDK) inhibitory activity. nih.gov

Methyl Group: The addition of a methyl group can have varied effects. In certain pyrido[3,4-d]pyrimidine (B3350098) derivatives, introducing a methyl group to a triazole ring maintained high potency in both biochemical and cellular assays. nih.gov In a different series of compounds targeting the dopamine (B1211576) D2 receptor, the introduction of a single methyl group onto the nitrogen atom of a 4-amino-5-chloro-2-methoxybenzoyl moiety caused a marked increase in binding affinity. nih.gov The 5-methyl group on the pyrimidine ring itself is a common feature in many kinase inhibitors, including those targeting USP1/UAF1, where 2,4-dichloro-5-methylpyrimidine (B13550) serves as a key starting material. acs.org

ModificationCompound SeriesObserved EffectReference
Methoxy/Ethoxy groupPyrido[3,4-d]pyrimidine MPS1 InhibitorsIncreased selectivity between derivatives. nih.gov
Methyl groupBenzamide DerivativesMarkedly increased dopamine D2 receptor binding affinity. nih.gov
Methoxy groupThieno[2,3-d]pyrimidinesAssociated with higher cytotoxicity. nih.gov
Methyl groupPyrido[3,4-d]pyrimidine MPS1 InhibitorsMaintained high biochemical and cellular potency. nih.gov

To improve the selectivity of a drug candidate, chemists often replace parts of the molecule with bioisosteres—substituents that retain similar physical or chemical properties, leading to comparable biological effects. Scaffold modification, a more drastic change, involves altering the core ring structure.

Ring-Opening Modification: In the development of selective Janus kinase 2 (JAK2) inhibitors, a systematic exploration involved opening the tetrahydroisoquinoline ring of a lead compound. This modification led to the discovery of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, such as compound A8 , which demonstrated excellent potency and significantly improved selectivity for JAK2 over other JAK family kinases. nih.gov

Scaffold Hopping: As mentioned, this technique was used to develop novel PLK4 inhibitors. By replacing a known inhibitor's structure with an aminopyrimidine core, researchers successfully created new compounds with high inhibitory activity. nih.gov

Systematic Scaffold Substitution: In the search for selective cannabinoid type 2 (CB2) receptor ligands, researchers systematically modified the substitution pattern on a 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide scaffold. This methodical approach allowed for a detailed exploration of the SAR and led to the identification of new ligands with high affinity and selectivity for the CB2 receptor. mdpi.com

StrategyCompound SeriesTargetOutcomeReference
Ring-Opening ModificationN-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivativesJAK2 KinaseDiscovery of a potent and highly selective inhibitor (A8). nih.gov
Scaffold HoppingAminopyrimidine derivativesPLK4 KinaseGeneration of novel and potent inhibitors. nih.gov
Systematic Substitution7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamidesCB2 ReceptorDevelopment of new ligands with high affinity and selectivity. mdpi.com

Mechanistic Elucidation of Interactions with Biomolecular Targets

Derivatives of the 4-Methoxy-5-methylpyrimidin-2-amine scaffold have been shown to inhibit a variety of enzymes, most notably protein kinases, which are crucial regulators of cellular signaling.

Kinase Inhibition: The pyrimidine core is a cornerstone of many kinase inhibitors.

JAK2 Inhibitors: N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been developed as highly selective JAK2 inhibitors. The lead compound A8 showed exceptional potency against JAK2 kinase with an IC₅₀ value of 5 nM. nih.gov It achieved this selectivity through optimized interactions within the ATP-binding pocket, demonstrating 38.6-fold selectivity over JAK1, 54.6-fold over JAK3, and 41.2-fold over TYK2. nih.gov

CDK Inhibitors: A series of 2,4-diamino-5-ketopyrimidines were identified as potent and selective ATP-competitive inhibitors of cyclin-dependent kinases. The compound R547 was particularly effective, with Kᵢ values of 0.001 µM, 0.003 µM, and 0.001 µM for CDK1, CDK2, and CDK4, respectively. nih.gov An X-ray crystal structure of this inhibitor bound to CDK2 confirmed that the diaminopyrimidine core, along with specific substituents at the C2 and C5 positions, was critical for the potent inhibitory activity. nih.gov

PLK4 Inhibitors: Through a scaffold hopping strategy, a novel series of pyrimidin-2-amine derivatives were discovered as potent PLK4 inhibitors. Compound 8h from this series displayed high PLK4 inhibitory activity with an IC₅₀ of 0.0067 μM. nih.gov

Other Enzyme Inhibition: Beyond kinases, pyrimidine derivatives have shown activity against other enzyme classes. Certain pyrrolo[2,3-d]pyrimidine analogs showed significant inhibitory activity against the COX-2 enzyme, a key target in inflammation. rsc.org

Compound/SeriesEnzyme TargetPotencyReference
Compound A8JAK2IC₅₀ = 5 nM nih.gov
Compound R547CDK1Kᵢ = 0.001 µM nih.gov
Compound R547CDK2Kᵢ = 0.003 µM nih.gov
Compound R547CDK4Kᵢ = 0.001 µM nih.gov
Compound 8hPLK4IC₅₀ = 0.0067 µM nih.gov
Pyrrolo[2,3-d]pyrimidinesCOX-2Significant inhibition rsc.org

The inhibition of key enzymes by these pyrimidine derivatives translates into significant effects at the cellular level, primarily the disruption of the cell cycle and the induction of apoptosis (programmed cell death), which are critical endpoints for anti-cancer therapies.

Cell Cycle Arrest: The inhibition of CDKs, which are master regulators of cell cycle progression, directly leads to cell cycle arrest. The potent CDK inhibitor R547 demonstrated excellent cellular potency, inhibiting the growth of various human tumor cell lines. nih.gov Similarly, other pyrimidine antagonists have been shown to stop or delay the cell cycle in the G1 or early S phase. researchgate.net The inhibition of PLK4, a master regulator of centriole duplication, also leads to mitotic catastrophe and is a promising strategy for targeting cancer cells. nih.gov

Inhibition of Signaling Pathways: The JAK2V617F mutation leads to the autophosphorylation of JAK2 and constitutive activation of its downstream signaling pathways, resulting in myeloproliferative neoplasms. Selective inhibitors like compound A8 block this phosphorylation, thereby shutting down the aberrant signaling and inhibiting uncontrolled cell growth. nih.gov

Induction of Apoptosis: Inhibition of tyrosine kinases like EGFR and HER2, which are often overexpressed in cancer and drive cell survival signals, can trigger apoptosis. nih.gov The development of pyrimidine-based inhibitors targeting these kinases is a well-established strategy to induce cell death in cancer cells.

Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound and its derivatives is believed to stem from their ability to interfere with essential metabolic pathways in microorganisms. A primary proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway. nih.gov Folate is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking DHFR, these pyrimidine derivatives disrupt the production of tetrahydrofolate, leading to a depletion of essential building blocks and ultimately inhibiting microbial growth and replication. This mechanism is shared by other structurally related antimicrobial agents, such as trimethoprim.

The structural similarity of this compound derivatives to the natural substrate of DHFR, dihydrofolic acid, allows them to bind to the enzyme's active site. The 2-amino group on the pyrimidine ring is a key feature for this interaction, mimicking the binding of the pteridine (B1203161) ring of the natural substrate.

While DHFR inhibition is a primary hypothesis, other potential mechanisms of antimicrobial action for pyrimidine derivatives may include:

Inhibition of other enzymes in the folate pathway: Derivatives could potentially inhibit other enzymes, such as dihydropteroate (B1496061) synthase (DHPS), which is the target of sulfonamide antibiotics. nih.gov

Interference with DNA/RNA synthesis: Beyond folate antagonism, some derivatives might directly interact with DNA or RNA, or with the enzymes involved in their replication and transcription.

Disruption of cell membrane integrity: Although less commonly reported for this class of compounds, some antimicrobial agents can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Further research is necessary to fully elucidate the complete spectrum of molecular mechanisms through which this compound derivatives exert their antimicrobial effects.

Identification of Protein-Ligand Binding Modes and Critical Interactions

The specific protein-ligand binding modes of this compound derivatives are primarily explored through computational molecular docking studies, often targeting the dihydrofolate reductase (DHFR) enzyme of various microbial species. These studies provide insights into the critical interactions that are essential for the inhibitory activity of these compounds.

Key interactions typically observed in the binding of 2-aminopyrimidine derivatives to the DHFR active site include:

Hydrogen Bonding: The 2-amino group and the nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with key amino acid residues in the DHFR active site. For instance, interactions with conserved residues such as Asp, Ile, and Thr are often predicted. These hydrogen bonds anchor the inhibitor within the active site.

Hydrophobic Interactions: The 5-methyl group and the 4-methoxy group contribute to the binding affinity through hydrophobic interactions with nonpolar residues lining the active site pocket. The methyl group can fit into a hydrophobic pocket, enhancing the stability of the enzyme-inhibitor complex.

The table below summarizes the findings from a molecular docking study of related 2-amino and 2-methoxynicotinonitrile (B1347345) derivatives, which share a similar substituted pyrimidine core, against various microbial strains. While not directly for this compound, this data provides valuable insights into the potential antimicrobial spectrum.

Compound TypeTarget OrganismZone of Inhibition (mm)
2-Amino-nicotinonitrile derivativesBacillus megaterium (Gram +ve)12-24
Staphylococcus aureus (Gram +ve)13-26
Escherichia coli (Gram -ve)11-23
Salmonella typhimurium (Gram -ve)12-25
Aspergillus niger (Fungi)13-27
2-Methoxy-nicotinonitrile derivativesBacillus megaterium (Gram +ve)11-22
Staphylococcus aureus (Gram +ve)12-24
Escherichia coli (Gram -ve)10-21
Salmonella typhimurium (Gram -ve)11-23
Aspergillus niger (Fungi)12-25

Data synthesized from studies on structurally related nicotinonitrile derivatives. worldnewsnaturalsciences.comresearchgate.net

The variation in antimicrobial activity observed between different derivatives can be attributed to the nature and position of substituents on the pyrimidine and any attached aryl rings. These modifications influence the electronic properties and steric fit of the molecule within the target enzyme's active site, thereby affecting the binding affinity and inhibitory potency. For example, the introduction of different aryl groups at the 6-position of the nicotinonitrile ring system resulted in a range of activities against the tested microbes. worldnewsnaturalsciences.comresearchgate.net

Further crystallographic studies of this compound derivatives in complex with their target proteins are needed to experimentally validate the predicted binding modes and provide a more detailed understanding of the critical protein-ligand interactions at the atomic level.

Applications in Advanced Chemical Synthesis and Materials Science Research

Utility as Precursors and Intermediates in Heterocyclic Synthesis

The pyrimidine (B1678525) scaffold is a cornerstone in the synthesis of a vast array of heterocyclic compounds. Substituted pyrimidines like 4-Methoxy-5-methylpyrimidin-2-amine serve as crucial intermediates, providing a pre-functionalized core that can be elaborated into more complex molecular architectures.

Research has demonstrated the role of the closely related compound, 2-amino-4-methoxy-6-methylpyrimidine (B1269087), as a key reactant in the synthesis of larger, biologically relevant molecules. For instance, it is used to prepare N-((4-methoxy-6-methylpyrimidin-2-yl)aminocarbonyl) derivatives, which are precursors to complex sulfonamides. prepchem.com This process highlights how the amine group on the pyrimidine ring can be readily derivatized to build larger heterocyclic systems. prepchem.com

Furthermore, related structures such as 2-methyl-4-amino-5-methoxymethylpyrimidine serve as important precursors in multi-step syntheses. google.comgoogle.com This compound can be converted into 2-methyl-4-amino-5-aminomethylpyrimidine (AMP), a key intermediate in the industrial production of Vitamin B1 (thiamin). google.comgoogle.comgoogle.com The conversion typically involves an amination reaction where the methoxy (B1213986) group is displaced by an amino group, demonstrating the utility of the methoxy group as a reactive handle in synthetic transformations. google.comgoogle.com The development of efficient synthetic routes for pyrimidines remains a significant focus due to their presence in numerous biologically active compounds, including pharmaceuticals and agrochemicals. arkat-usa.org

Table 1: Example of a Synthetic Transformation Using a Pyrimidine Intermediate

Starting Material Reagents Product Significance
2-methyl-4-amino-5-methoxymethylpyrimidine Ammonia (NH₃), Catalyst (e.g., Al₂O₃) 2-methyl-4-amino-5-aminomethylpyrimidine Key intermediate for Vitamin B1 synthesis google.comgoogle.com
5-amino-2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]benzenesulfonamide Acetic anhydride 5-acetamido-2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]benzenesulfonamide Demonstrates derivatization of the pyrimidine core prepchem.com

Role in Agrochemical Research and Development

The pyrimidine ring is a common structural motif in many commercial agrochemicals, including herbicides, fungicides, and insecticides. arkat-usa.org The search for new and more effective crop protection agents has led researchers to explore novel pyrimidine-amine derivatives. These compounds can be optimized to exhibit high efficacy against specific pests or weeds while aiming for minimal environmental impact. chemimpex.com

A study focusing on pyrimidin-4-amine derivatives revealed that compounds containing this core structure possessed excellent insecticidal and fungicidal activities. acs.org Specifically, certain synthesized compounds showed high efficacy against pests like Mythimna separata and fungi such as Pseudoperonospora cubensis. acs.org This research underscores the potential of the pyrimidine-amine scaffold as a foundational element for developing new classes of pesticides. acs.org

The synthesis of compounds like 5-Amino-N-[(4-methoxy-6-methylpyrimidin-2-yl)amino-carbonyl]-2-methylbenzenesulfonamide is particularly relevant. prepchem.com This structure is characteristic of sulfonylurea herbicides, a major class of agrochemicals known for their high potency and selectivity. The ability to synthesize such molecules using a methoxy-methyl-pyrimidin-amine core demonstrates the direct applicability of this chemical class in agrochemical research and development. prepchem.com

Table 2: Agrochemical Activity of Pyrimidine Derivatives

Compound Class Target Organism Type of Activity Reference
Pyrimidin-4-amine derivatives Mythimna separata (Armyworm) Insecticidal acs.org
Pyrimidin-4-amine derivatives Aphis medicagini (Aphid) Insecticidal acs.org
Pyrimidin-4-amine derivatives Tetranychus cinnabarinus (Spider Mite) Insecticidal acs.org
Pyrimidin-4-amine derivatives Pseudoperonospora cubensis (Downy Mildew) Fungicidal acs.org

Exploration for Specific Electronic or Optical Properties in Materials Science

In the field of materials science, molecules with specific electronic and photophysical properties are highly sought after for applications in optoelectronics, sensing, and imaging. The pyrimidine core, being an electron-deficient aromatic system, is an ideal component for constructing "push-pull" molecules. nih.govfrontiersin.org In such systems, the pyrimidine acts as the electron-acceptor (pull) moiety, and when combined with an electron-donor (push) group, can lead to materials with significant nonlinear optical (NLO) properties. nih.gov

A recent study investigated a pyrimidine derivative for its NLO properties and found it to exhibit a third-order nonlinear susceptibility (χ³) superior to that of known chalcone (B49325) derivatives, highlighting its potential for use in advanced optical and photonic devices. nih.gov The research emphasized that the π-deficient and electron-withdrawing nature of the pyrimidine ring is crucial for designing new NLO materials. nih.gov

Furthermore, the fluorescence properties of pyrimidine-based systems can be finely tuned. Research on related push-pull systems has shown that modifications to the molecule's structure and the solvent environment can control its fluorescent behavior. frontiersin.org This tunability is critical for developing molecular sensors and probes. Studies on other substituted aminopyrimidines have also demonstrated how the introduction of different functional groups can lead to distinct blue or red shifts in their emission spectra, a key factor in designing materials with desired optical outputs. mdpi.com These findings collectively suggest that derivatives of this compound are promising candidates for the creation of novel materials with tailored electronic and optical characteristics. nih.govfrontiersin.org

Table 3: Research on Optical Properties of Pyrimidine Derivatives

Compound Type Property Investigated Potential Application Key Finding
N-substituted pyrimidine derivative Nonlinear Optical (NLO) Properties Optical and photonic devices Exhibited significant third-order nonlinear susceptibility (χ³) nih.gov
4-aminobiphenyl-2-pyrimidine Fluorosolvatochromism Sensing, imaging, optoelectronics Donor substituent and solvent polarity control excited-state properties frontiersin.org
2-Amino-4,6-diphenylnicotinonitriles Fluorescence Properties Materials with specific optical outputs Substitutions cause predictable red and blue shifts in emission spectra mdpi.com

Future Directions and Unresolved Research Questions in 4 Methoxy 5 Methylpyrimidin 2 Amine Studies

Development of Novel Synthetic Pathways for Derivatization

While established methods for pyrimidine (B1678525) synthesis exist, the future of 4-Methoxy-5-methylpyrimidin-2-amine research lies in creating more efficient, sustainable, and diverse synthetic routes for its derivatization. A primary unresolved question is how to selectively modify the pyrimidine core and its substituents to generate a wide array of analogues for structure-activity relationship (SAR) studies.

Future research will likely focus on:

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the pyrimidine ring or the methyl group would be a highly atom-economical approach to introduce new substituents. Developing catalysts that can selectively target these positions in the presence of the amine and methoxy (B1213986) groups is a significant challenge.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting and optimizing multi-step syntheses of complex derivatives of this compound in flow reactors is a key area for development. This approach can also enable the safe handling of potentially hazardous reagents and intermediates.

Photocatalysis: The use of visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. fu-berlin.de Investigating photocatalytic cycles to introduce novel functionalities, such as perfluoroalkyl chains or complex ring systems, onto the this compound scaffold could unlock new chemical space.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The discovery or engineering of enzymes that can catalyze specific transformations on the this compound molecule remains a largely unexplored but promising frontier.

A patent for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine highlights the industrial relevance of related pyrimidine structures, which are central intermediates for vitamins like thiamine. google.com This underscores the importance of developing advantageous processes for preparing the pyrimidine part of such molecules. google.com The synthesis of derivatives often involves nucleophilic substitution reactions on a pre-formed pyrimidine ring, as demonstrated in the synthesis of 2-aminopyrimidine (B69317) derivatives evaluated as β-glucuronidase inhibitors. nih.gov

Derivatization Strategy Potential Advantage Unresolved Research Question
C-H ActivationHigh atom economy, reduced wasteHow to achieve high regioselectivity in the presence of multiple functional groups?
Flow ChemistryEnhanced safety, scalability, and controlHow to efficiently translate complex, multi-step batch syntheses into continuous flow processes?
PhotocatalysisMild reaction conditions, access to unique reactive intermediatesWhat new photocatalysts and reaction conditions can be developed for novel functionalizations?
Enzymatic SynthesisHigh selectivity, environmentally friendlyWhich enzymes can be identified or engineered for specific transformations on this scaffold?

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Key areas for future integration include:

Predictive ADME/Tox Models: A major unresolved question is the preclinical prediction of a molecule's absorption, distribution, metabolism, excretion (ADME), and toxicity. ML models, trained on large datasets of chemical structures and their experimental properties, can be developed to predict the pharmacokinetic and toxicological profiles of novel this compound derivatives before they are synthesized. patsnap.commdpi.com This allows researchers to prioritize compounds with the highest chance of success, saving time and resources. patsnap.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. mbios.org By providing the model with the this compound scaffold and a set of desired biological activities or physical properties, these algorithms can propose novel derivatives that are most likely to be active and synthetically accessible.

Reaction Pathway Prediction: AI can assist in planning the synthesis of new derivatives. mbios.org By learning the rules of organic chemistry from vast reaction databases, these tools can suggest optimal synthetic routes, predict reaction outcomes, and even identify potential side products, thus streamlining the synthetic planning process.

Target Identification and Validation: AI algorithms can analyze biological data, such as genomic and proteomic information, to identify and validate potential protein targets for which derivatives of this compound might have high affinity. nih.gov Recently, an AI-powered screening approach was used to identify pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that target TLR4 homodimerization, demonstrating the power of AI in finding inhibitors for specific protein-protein interactions. nih.gov

AI/ML Application Objective Potential Impact
Predictive ADME/ToxForecast pharmacokinetic and toxicity profiles. mdpi.comReduce late-stage failures and prioritize promising candidates early. patsnap.com
De Novo DesignGenerate novel molecular structures with desired properties. mbios.orgAccelerate the discovery of lead compounds with improved efficacy.
Reaction PredictionPropose optimal and efficient synthetic routes. mbios.orgMinimize experimental trial-and-error in chemical synthesis.
Target IdentificationIdentify novel biological targets for the compound's derivatives. nih.govUncover new therapeutic applications and mechanisms of action.

Elucidation of Broader Biological System Interactions

The full spectrum of biological interactions for this compound and its potential derivatives is far from understood. While initial studies might focus on a primary target, a key unresolved question is the compound's polypharmacology—its ability to interact with multiple targets within a biological system. This can lead to both desired therapeutic effects and unintended side effects.

Future research should aim to:

Identify Off-Target Effects: A comprehensive understanding of the off-target interactions is crucial. Techniques like chemical proteomics and thermal proteome profiling can be used to systematically screen for all protein interactions of a given derivative within a cell lysate, providing an unbiased view of its interaction landscape.

Map Metabolic Pathways: The metabolic fate of this compound is a critical unknown. Research is needed to identify the enzymes responsible for its metabolism and to characterize the resulting metabolites. This is particularly important as some metabolites can be biologically active or even reactive. researchgate.net

Investigate Systems-Level Responses: Moving beyond single-target interactions, future studies should explore how the compound affects entire cellular pathways and networks. Techniques like transcriptomics (RNA-seq) and metabolomics can provide a global snapshot of the cellular response upon treatment, revealing downstream effects and potential mechanisms of action or toxicity. The study of purine (B94841) and pyrimidine metabolism is crucial for understanding cell growth, and targeting these pathways can be an effective strategy in antimicrobial therapies. researchgate.net

Advancement in In-Situ Spectroscopic Monitoring of Reactions

To develop the novel synthetic pathways mentioned in section 8.1, a deeper, real-time understanding of the underlying reaction mechanisms is essential. A significant unresolved question in the synthesis of this compound derivatives is the nature of transient intermediates and the kinetics of their formation and consumption. In-situ spectroscopic techniques provide a window into the reaction vessel as the transformation happens.

Future advancements will leverage:

Real-Time NMR Spectroscopy: Recent developments in ultrafast 2D NMR allow for the collection of thousands of spectra over the course of a reaction. nih.gov This technique can be applied to the synthesis of this compound derivatives to identify and structurally characterize previously unknown reaction intermediates, providing invaluable mechanistic insight. nih.govacs.org

In-Situ FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques like FTIR and Raman are well-suited for monitoring reactions in real-time, including in industrial settings. fu-berlin.demdpi.com By inserting a probe directly into the reaction mixture, one can track the concentration of reactants, products, and key intermediates over time, which is crucial for reaction optimization and control. fu-berlin.de A recent study demonstrated the use of Raman imaging to visualize purine and pyrimidine synthesis at the single-cell level, showcasing the power of this technique. researchgate.netbiorxiv.org

Process Analytical Technology (PAT): The integration of these in-situ monitoring tools into a PAT framework will be transformative. By continuously analyzing the reaction, it becomes possible to implement automated control systems that adjust reaction parameters (e.g., temperature, reagent addition rate) in real-time to maximize yield, minimize impurities, and ensure process safety and consistency.

Spectroscopic Technique Information Gained Impact on Research
Real-Time 2D NMRStructural information on transient intermediates and reaction kinetics. nih.govElucidation of complex reaction mechanisms.
In-Situ FTIR/RamanReal-time concentration profiles of reactants, intermediates, and products. mdpi.comPrecise reaction optimization and development of robust manufacturing processes.
Integrated PAT SystemContinuous, real-time process understanding and control.Enables automated, optimized, and safer chemical synthesis.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics and functional materials.

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-Methoxy-5-methylpyrimidin-2-amine, and how can regioselectivity be controlled during its synthesis?

Methodological Answer: The synthesis of pyrimidine derivatives like this compound typically involves condensation reactions or nucleophilic substitution. For example:

  • Condensation approach : Reacting thiourea derivatives with aldehydes under solvent-free conditions can yield pyrimidine scaffolds, as demonstrated in halogenated pyrimidine synthesis .
  • Substitution strategy : Heating 2-methylthiopyrimidines with amines (e.g., methylamine) under reflux conditions can replace the thioether group with an amino group, as shown in analogous pyrimidine derivatives .

Regioselectivity control requires careful optimization of reaction conditions:

  • Use sterically hindered bases to direct substitution to the less hindered position.
  • Adjust solvent polarity to favor kinetic vs. thermodynamic pathways.
  • Monitor intermediates via LC-MS to confirm regiochemical outcomes .

Q. How can the molecular structure and crystallographic parameters of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

  • Grow crystals via slow evaporation of acetonitrile or ethanol solutions, as used for related pyrimidines .
  • Collect data using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Hydrogen atoms are positioned geometrically with a riding model (C–H = 0.93–0.96 Å) .
  • Analyze intermolecular interactions (e.g., Cl···N or C–H···π bonds) to understand packing behavior .

Q. Complementary techniques :

  • DFT calculations to compare experimental vs. optimized geometries.
  • Solid-state NMR to probe local electronic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound derivatives, particularly in cases of twinning or disorder?

Methodological Answer: Challenges and solutions :

  • Twinning : Use the SHELXT program for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twin domains, as done for macromolecular refinements .
  • Disorder : Apply partial occupancy models and restrain thermal parameters (e.g., SIMU/DELU in SHELXL) to stabilize refinement. For example, methoxy groups in pyrimidines often exhibit rotational disorder .
  • Validation tools : Cross-check with PLATON or Mercury to ensure geometric plausibility and flag outliers .

Case study : In 4,6-dichloro-5-methoxypyrimidine, short Cl···N interactions (3.094 Å) were resolved by refining anisotropic displacement parameters and validating with Hirshfeld surface analysis .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer: Key steps for SAR studies :

Derivatization : Synthesize analogs with modifications at the 4-amino, 5-methyl, or 2-methoxy groups. For example, replace the methoxy group with halogen or alkyl chains to probe electronic effects .

Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or microplate-based assays.

Computational modeling : Perform docking studies with AutoDock Vina to predict binding modes. Compare with crystallographic data from related pyrimidine-protein complexes .

Example : Pyrimidine derivatives with (4-methoxyphenyl)aminomethyl substitutions showed enhanced antibacterial activity due to improved lipophilicity and target engagement .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound synthesized via different routes?

Methodological Answer: Troubleshooting workflow :

Purity assessment : Use HPLC-MS to confirm absence of regioisomers or byproducts.

Solvent effects : Record NMR in deuterated DMSO or CDCl3 to compare chemical shifts. Methoxy groups typically resonate at δ 3.8–4.0 ppm in 1^1H NMR .

Dynamic effects : Variable-temperature NMR can resolve signal splitting caused by hindered rotation (e.g., methoxy groups at room temperature) .

Cross-validation : Compare experimental IR carbonyl stretches (1650–1700 cm1^{-1}) with DFT-predicted vibrational modes .

Documentation : Report solvent, concentration, and instrument parameters to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.